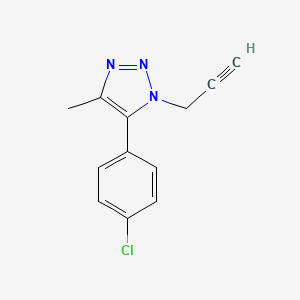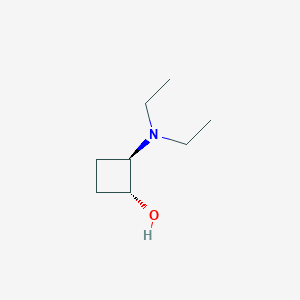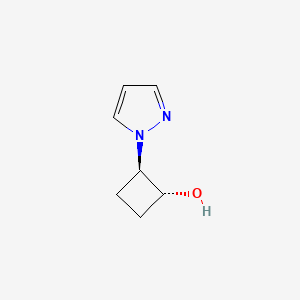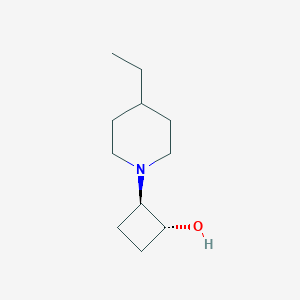
5-(4-chlorophényl)-4-méthyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Vue d'ensemble
Description
The compound “5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a prop-2-yn-1-yl group, which is a three-carbon chain with a triple bond, and a 4-chlorophenyl group, which is a six-carbon aromatic ring with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the triazole ring, the prop-2-yn-1-yl group, and the 4-chlorophenyl group . The presence of these groups would likely result in a highly conjugated system, which could have interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the triazole ring, the prop-2-yn-1-yl group, and the 4-chlorophenyl group could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthon dans les réactions de couplage croisé
Ce dérivé de triazole peut agir comme un synthon dans les réactions de couplage croisé de Sonogashira . Ces réactions sont essentielles à la création de molécules complexes pour la pharmaceutique et la science des matériaux. La présence du groupe propargyle permet l'introduction de divers substituants aryle ou vinyle, ce qui peut conduire à la synthèse de nouveaux composés présentant une activité biologique potentielle.
Synthèse d'agents antipaludiques et antibactériens
Les groupes chlorophényle et triazole se retrouvent souvent dans les composés ayant des propriétés antipaludiques et antibactériennes . Les chercheurs peuvent utiliser ce composé comme matière première pour développer de nouveaux médicaments ciblant les souches résistantes de bactéries et les parasites responsables du paludisme.
Activité antifibrotique
Les composés contenant des cycles triazole ont été étudiés pour leurs activités antifibrotiques . Ce dérivé de triazole spécifique pourrait être exploré pour son efficacité dans le traitement de conditions telles que la fibrose, où la cicatrisation des tissus conduit à un dysfonctionnement organique.
Mécanisme D'action
Target of action
The compound belongs to the class of 1,2,3-triazoles . Triazoles and their derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . The specific targets of this compound would depend on its exact structure and functional groups.
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The pharmacokinetics of triazoles can vary widely depending on their specific chemical structure. Some triazoles are well absorbed and extensively metabolized, while others may be poorly absorbed or rapidly excreted .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole in lab experiments is its low cost and availability. Additionally, 5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is relatively easy to synthesize and is stable in air. Furthermore, 5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is soluble in various organic solvents, making it easy to use in a variety of experiments. However, 5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is toxic and should be handled with caution. Additionally, 5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is a relatively weak base, making it unsuitable for certain types of reactions.
Orientations Futures
There are a number of potential future directions for research involving 5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole. One potential area of research is the development of new synthetic methods for the synthesis of 5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole. Additionally, further research could be done to explore the potential therapeutic applications of 5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole. Furthermore, research could be done to explore the potential for 5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole to be used as a catalyst in certain reactions. Finally, research could be done to explore the potential for 5-(4-chlorophenyl)-4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole to be used in the synthesis of new materials.
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties . For example, if it is highly reactive or unstable, it could pose a risk of explosion or fire . Additionally, the presence of the chlorine atom could potentially make it hazardous to the environment .
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-4-methyl-1-prop-2-ynyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c1-3-8-16-12(9(2)14-15-16)10-4-6-11(13)7-5-10/h1,4-7H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBXONCEZIKKFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)CC#C)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol](/img/structure/B1485506.png)
![trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol](/img/structure/B1485508.png)
![trans-2-[2-(2,3-Dimethylphenyl)hydrazin-1-yl]cyclobutan-1-ol](/img/structure/B1485509.png)
![trans-2-[Bis(2-hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1485510.png)



![trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485518.png)
![1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485521.png)
![1-{[(4-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485522.png)
![1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485524.png)

![trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol](/img/structure/B1485527.png)